3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
Overview
Description
3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as TTBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is achieved through the interaction of 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide with various enzymes and proteins involved in the production of ROS and RNS, such as NADPH oxidase and nitric oxide synthase. In addition, 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has also been shown to modulate the activity of various signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress-induced cell damage. In vivo studies have also shown that 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide can reduce the severity of various diseases such as stroke, diabetes, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in lab experiments is its high potency and specificity, which allows for accurate and reliable results. In addition, 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of using 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is its potential toxicity at high concentrations, which may affect the validity of the results obtained.
Future Directions
There are several future directions for the research and development of 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of new derivatives of 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide with enhanced potency and specificity. In addition, further studies are needed to investigate the potential applications of 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in the treatment of various diseases and to elucidate its mechanism of action at the molecular level.
Scientific Research Applications
3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been used as a tool to study the structure and function of proteins such as cytochrome P450 enzymes and heme-containing proteins. In addition, 3,4,5-triethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has also been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
3,4,5-triethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O4/c1-8-26-17-11-15(12-18(27-9-2)19(17)28-10-3)20(25)23-16-13-21(4,5)24-22(6,7)14-16/h11-12,16,24H,8-10,13-14H2,1-7H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVCJOKOGUIRDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>58.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641790 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4,5-triethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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